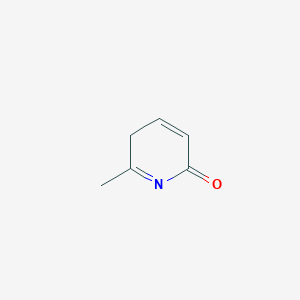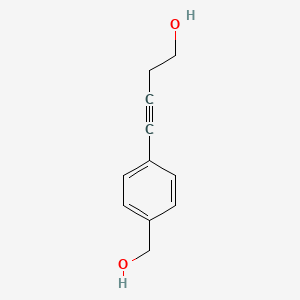
Benzenemethanol, 4-(4-hydroxy-1-butynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanol, 4-(4-hydroxy-1-butynyl)- is an organic compound with the molecular formula C11H12O2 It is a derivative of benzenemethanol, featuring a hydroxy group and a butynyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 4-(4-hydroxy-1-butynyl)- typically involves the reaction of benzenemethanol with 4-hydroxy-1-butyne under specific conditions. One common method is the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the desired product. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of Benzenemethanol, 4-(4-hydroxy-1-butynyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzenemethanol, 4-(4-hydroxy-1-butynyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The butynyl group can be reduced to a butenyl or butyl group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles, such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu), are used in substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of butenyl or butyl derivatives.
Substitution: Formation of substituted benzenemethanol derivatives.
Aplicaciones Científicas De Investigación
Benzenemethanol, 4-(4-hydroxy-1-butynyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzenemethanol, 4-(4-hydroxy-1-butynyl)- involves its interaction with specific molecular targets and pathways. The hydroxy and butynyl groups play crucial roles in its reactivity and interactions. For example, the hydroxy group can form hydrogen bonds with biological molecules, while the butynyl group can participate in covalent bonding with target proteins or enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Benzenemethanol, 4-hydroxy-: Similar structure but lacks the butynyl group.
Benzenemethanol, 4-(4-hydroxy-1-butyl)-: Similar structure but with a butyl group instead of a butynyl group.
Uniqueness
Benzenemethanol, 4-(4-hydroxy-1-butynyl)- is unique due to the presence of both hydroxy and butynyl groups, which confer distinct chemical and biological properties. The butynyl group, in particular, introduces additional reactivity and potential for forming covalent bonds with target molecules, making it a valuable compound for various applications.
Propiedades
Número CAS |
830329-18-5 |
|---|---|
Fórmula molecular |
C11H12O2 |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
4-[4-(hydroxymethyl)phenyl]but-3-yn-1-ol |
InChI |
InChI=1S/C11H12O2/c12-8-2-1-3-10-4-6-11(9-13)7-5-10/h4-7,12-13H,2,8-9H2 |
Clave InChI |
MGLXKTCWWFTNGL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CO)C#CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


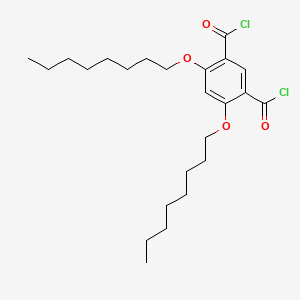
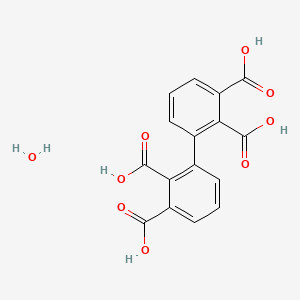
![1-(10-{[(2R)-2-Phenylpropanoyl]oxy}decyl)pyridin-1-ium iodide](/img/structure/B14204935.png)
![4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid](/img/structure/B14204939.png)
![4-(3-Chlorophenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B14204947.png)


![4-Chloro-5-[(2-hydroxyethyl)amino]-N-phenylfuran-2-carboxamide](/img/structure/B14204961.png)
![2-Methyl-N-{6-[3-(trifluoromethoxy)phenyl]pyridin-2-yl}propanamide](/img/structure/B14204962.png)
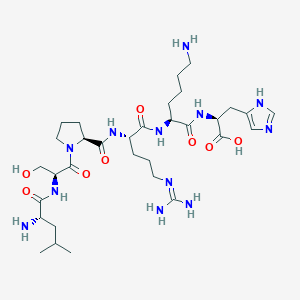
![Benzoic acid, 3-[(3R,4S)-3-methyl-1-[(1R,3S)-3-(1-methylethyl)-3-[[6-(trifluoromethyl)-2H-1,3-benzoxazin-3(4H)-yl]carbonyl]cyclopentyl]-4-piperidinyl]-](/img/structure/B14204968.png)
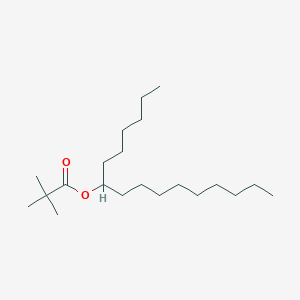
![1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-5-fluoro-](/img/structure/B14204972.png)
